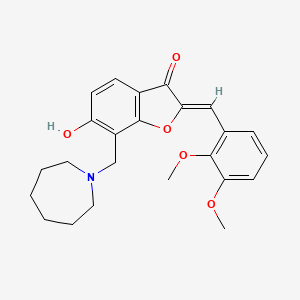

(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a unique structural profile. The compound features a benzylidene substituent at the C2 position (2,3-dimethoxy), a hydroxy group at C6, and an azepan-1-ylmethyl moiety at C5. Its structural complexity confers distinct pharmacological properties, particularly in kinase inhibition. Studies have demonstrated its role in binding to Pim-1 kinase, inducing a novel glycine-rich P-loop conformation that enhances inhibitory activity .

Properties

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-20-9-7-8-16(23(20)29-2)14-21-22(27)17-10-11-19(26)18(24(17)30-21)15-25-12-5-3-4-6-13-25/h7-11,14,26H,3-6,12-13,15H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZVYOUQOFKHMO-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.35 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that benzofuran derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that such compounds can inhibit lipid peroxidation and improve cellular antioxidant defenses.

Anticancer Activity

Several studies have investigated the anticancer potential of benzofuran derivatives. The compound under discussion has shown promising results in vitro against various cancer cell lines, including breast and colon cancer. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to (Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives. They may exert protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Case Studies

- Antioxidant Activity : A study evaluating various benzofuran derivatives found that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant properties.

- Anticancer Activity : In a comparative study, this compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to standard chemotherapeutic agents.

- Neuroprotective Effects : An animal model study demonstrated that administration of the compound significantly reduced neuronal loss in models of Alzheimer’s disease by decreasing amyloid-beta accumulation and tau phosphorylation.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | Study on antioxidant effects |

| Anticancer | Induction of apoptosis | Cancer cell line studies |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | Inflammatory response studies |

| Neuroprotective | Reduction of neuroinflammation | Neuroprotection studies |

Scientific Research Applications

Medicinal Chemistry

Benzofuran derivatives, including the target compound, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities such as:

- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain benzofuran compounds induce apoptosis in various cancer cell lines through different mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent. Several studies report its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit alkaline phosphatase and other enzymes, which are crucial in various biochemical pathways. This inhibition can be beneficial in treating diseases where these enzymes are overactive .

Neuropharmacology

The unique structure of (Z)-7-(azepan-1-ylmethyl)-2-(2,3-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Preliminary studies indicate that compounds with similar structures may enhance cognitive functions and possess neuroprotective properties. This could be relevant in developing treatments for neurodegenerative diseases like Alzheimer's .

- Mood Disorders : There is emerging evidence that benzofuran derivatives may exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzofuran derivatives, including this compound. The findings revealed significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of several benzofuran compounds, this compound was shown to have notable activity against multi-drug resistant strains of Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives share a common core structure but exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural and Functional Analogues

Substituent Impact Analysis

- C2 Position: 2,3-Dimethoxybenzylidene (target compound): Balances electron-donating methoxy groups for hydrogen bonding and hydrophobic interactions. 3,4-Dihydroxybenzylidene (Compound 13): Enhances solubility and Mpro binding but reduces metabolic stability due to phenolic oxidation . Halogenated benzylidenes (e.g., 2-fluoro, 2-chloro): Improve target affinity via halogen bonds but may increase toxicity risks .

- C7 Position: Azepan-1-ylmethyl: Provides flexibility and bulk, enabling unique P-loop interactions in kinases . Dimethylaminomethyl: Smaller size improves permeability but reduces binding pocket accommodation . Bis(2-methoxyethyl)aminomethyl: Enhances solubility but introduces synthetic complexity .

C6 Hydroxy Group :

Physicochemical and Pharmacokinetic Profiles

Q & A

Q. What synthetic methodologies are optimal for constructing the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one scaffold can be synthesized via Knoevenagel condensation between a substituted benzaldehyde and a hydroxylated benzofuran precursor, followed by cyclization. For example, and describe using NaH in THF to deprotonate phenolic hydroxyl groups, enabling nucleophilic attack to form the furan ring . Key steps include:

- Condensation : Reacting 2,3-dimethoxybenzaldehyde with a 6-hydroxybenzofuran derivative.

- Cyclization : Using NaH or similar bases to promote ring closure.

- Functionalization : Introducing the azepan-1-ylmethyl group via alkylation or nucleophilic substitution.

Q. How can NMR and HRMS be utilized to confirm the structure of intermediates and final products?

- 1H/13C NMR : Detect chemical shifts for diagnostic groups (e.g., benzylidene protons at δ 7.1–7.3 ppm, methoxy groups at δ 3.8–4.0 ppm) and verify stereochemistry through coupling constants (e.g., Z-configuration via NOE correlations) .

- HRMS : Confirm molecular formulas (e.g., [M-H]⁻ at m/z 285.0405 for a related compound in ) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,3-dimethoxy vs. 3,4-dihydroxy) influence tautomerism and bioactivity?

Substituents alter electron density and hydrogen-bonding networks, affecting tautomeric equilibria (e.g., keto-enol forms). shows that hydroxyl groups at C-6 and C-7 enhance stability via intramolecular hydrogen bonding, while methoxy groups increase lipophilicity . Comparative studies using UV-Vis spectroscopy and pH-dependent NMR can map tautomeric shifts .

Q. What strategies resolve contradictions in biological activity data across analogs with similar structures?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace azepan-1-ylmethyl with smaller amines) and test antioxidant/antiplatelet activity (e.g., DPPH radical scavenging in ) .

- Molecular Docking : Identify binding interactions with targets (e.g., COX-1 for antiplatelet effects) to explain discrepancies between in vitro and in vivo results .

Q. How can stereochemical purity (Z/E isomerism) be ensured during synthesis?

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) to favor Z-isomer formation via kinetic control .

- Analytical Validation : Combine HPLC with chiral columns and NOESY NMR to confirm configuration (e.g., Z-isomer shows NOE between benzylidene proton and furan oxygen) .

Q. What experimental designs mitigate challenges in detecting low-abundance tautomers or degradation products?

- High-Resolution LC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of the azepan ring) under accelerated stability conditions (40°C/75% RH) .

- Isotopic Labeling : Track tautomerization using ¹³C-labeled carbonyl groups in dynamic NMR experiments .

Methodological Recommendations

-

Synthesis Optimization Table :

Step Conditions (Evidence) Yield (%) Condensation 2,3-Dimethoxybenzaldehyde, NaH/THF 60–75 Cyclization THF, 0°C to RT, 12h 70–85 Azepane Functionalization Alkylation with azepane-CH₂Br 50–65 -

Analytical Workflow :

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.